Cationic Cyclopolymerization: Yield vs. Gelation
In cationic polymerizations (HCl/ZnCl2, CH2Cl2, 0°C, [M]0 = 0.15 M), 1,4-bis(vinyloxy)-butane yields soluble polymers quantitatively, whereas its analog 1,4-bis[(2-vinyloxy)ethoxy]butane undergoes gel formation at high conversion [1]. This is attributed to the flexible tetramethylene spacer of the target compound promoting efficient intramolecular cyclization, suppressing intermolecular crosslinking [1].
| Evidence Dimension | Soluble polymer yield during cationic polymerization |
|---|---|
| Target Compound Data | Quantitative yield of soluble polymer (no gelation) |
| Comparator Or Baseline | 1,4-Bis[(2-vinyloxy)ethoxy]butane: Undergoes gel formation at high conversion; exhibits higher unreacted vinyl group content (indicative of lower cyclopolymerization tendency) |
| Quantified Difference | Target compound yields exclusively soluble polymer vs. comparator gels at high conversion. Early-stage vinyl group content (monomer conversion < 20%) is lower for the target compound (indicative of more efficient cyclization) compared to the comparator. |
| Conditions | Cationic polymerization with HCl/ZnCl2 initiator in CH2Cl2 at 0°C, [M]0 = 0.15 M |
Why This Matters
This evidence directly impacts the synthesis of linear, soluble poly(vinyl ether)s for advanced applications; selecting the wrong divinyl ether leads to intractable gels, halting further processing or characterization.
- [1] Hashimoto, T.; Ohashi, M.; Kodaira, T. Effect of central spacer chain structure on cationic cyclopolymerization tendency of divinyl ethers. J. Polym. Sci. A Polym. Chem. 2002, 40, 4002-4012. View Source
